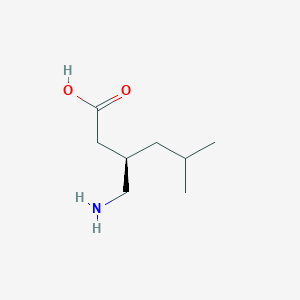

(3R)-3-(aminomethyl)-5-methylhexanoic acid

Description

The exact mass of the compound (3R)-3-(aminomethyl)-5-methylhexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759256. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3R)-3-(aminomethyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(aminomethyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276292 | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148553-51-9, 148553-50-8 | |

| Record name | (R)-Pregabalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148553-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregabalin, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregabalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CHEMBL167003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148553-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGABALIN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3R)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a crucial pharmaceutical agent for treating a range of neurological disorders. The therapeutic efficacy of pregabalin is confined to its (S)-enantiomer, rendering stereoselective synthesis a paramount challenge in its commercial production. This technical guide provides a comprehensive overview of the principal synthetic pathways developed for pregabalin, with a focus on the chemical strategies employed to achieve high enantiopurity. We will delve into classical resolution techniques, modern asymmetric catalytic methods, and innovative enzymatic and organocatalytic approaches. Each strategy will be examined for its underlying principles, practical applicability, and process efficiency, offering valuable insights for researchers and professionals in drug development and manufacturing.

Introduction to Pregabalin and Stereochemical Considerations

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue.[1] It is a potent anticonvulsant, analgesic, and anxiolytic drug, primarily used in the treatment of epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[2] The mechanism of action involves binding with high affinity to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of several excitatory neurotransmitters.[1]

The molecular structure of pregabalin contains a single stereocenter at the C3 position. The biological activity resides exclusively in the (S)-enantiomer.[3] Consequently, the synthesis of enantiomerically pure (S)-pregabalin is a critical aspect of its manufacturing process to ensure therapeutic efficacy and avoid potential side effects associated with the (R)-enantiomer.

This guide will explore the evolution of synthetic strategies for pregabalin, from early resolution-based methods to more advanced and efficient asymmetric syntheses.

Classical Resolution of Racemates

The earliest approaches to obtaining enantiomerically pure pregabalin involved the synthesis of a racemic mixture, followed by resolution. This method relies on the separation of enantiomers by converting them into diastereomers with distinct physical properties, typically solubility, allowing for their separation by crystallization.[4]

Diastereomeric Salt Formation

A common strategy involves the formation of diastereomeric salts by reacting the racemic carboxylic acid intermediate with a chiral amine or vice versa. For instance, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, a precursor to pregabalin, can be resolved using a chiral amine like (R)-(+)-α-phenylethylamine.[5] The resulting diastereomeric salts possess different solubilities, enabling the selective crystallization of one diastereomer. The desired enantiomer is then liberated from the salt by treatment with an acid.[5][6]

While conceptually straightforward, classical resolution has significant drawbacks, including the theoretical maximum yield of 50% for the desired enantiomer and the need for a stoichiometric amount of a potentially expensive resolving agent.[7] Efficient racemization and recycling of the undesired enantiomer are crucial for the economic viability of this approach on an industrial scale.[8]

Asymmetric Synthesis: A More Direct Approach

To overcome the inherent inefficiencies of resolution, numerous asymmetric synthetic routes have been developed. These methods aim to directly generate the desired (S)-enantiomer with high stereoselectivity.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for establishing stereocenters. In the context of pregabalin synthesis, this typically involves the hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst. A key intermediate, a cyano-substituted olefin, can be hydrogenated using a rhodium catalyst complexed with a chiral bisphosphine ligand, such as Me-DuPHOS.[9] This reaction sets the stereocenter at the C3 position with high enantioselectivity.[7][9] The resulting chiral nitrile is then reduced to afford (S)-pregabalin.[9]

Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Substituted Olefin [9]

-

Substrate Preparation: A 3-cyano-5-methylhex-3-enoic acid salt is prepared.

-

Catalyst System: A rhodium catalyst, for example, [(S,S)-Me-DuPHOS]Rh(COD)+BF4−, is used.

-

Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of the chiral catalyst.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the (S)-3-cyano-5-methylhexanoate.

-

Nitrile Reduction: The isolated nitrile is then reduced to the corresponding amine using a suitable reducing agent, such as a heterogeneous nickel catalyst, to yield (S)-pregabalin.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is another established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. One reported synthesis of (S)-pregabalin utilizes an Evans oxazolidinone auxiliary.[10] The chiral auxiliary is first acylated with a suitable carboxylic acid. The resulting chiral imide is then subjected to diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[10]

Diagram: Chiral Auxiliary Approach

Caption: Workflow for chiral auxiliary-based synthesis.

Chemoenzymatic and Biocatalytic Routes

Enzymes, as natural chiral catalysts, offer high selectivity and operate under mild reaction conditions, making them attractive for industrial-scale synthesis. Several chemoenzymatic strategies for pregabalin have been successfully developed.[1]

Enzymatic Resolution of Esters

One of the most successful industrial syntheses of pregabalin involves the enzymatic resolution of a β-cyanodiester.[11] Lipases are commonly employed to selectively hydrolyze one of the ester groups in a racemic diester precursor.[12] This results in an enantiomerically enriched monoester and the unreacted diester, which can be separated. The chiral monoester is then decarboxylated and the nitrile group is reduced to furnish (S)-pregabalin.[11][13]

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase (e.g., CAL-B) | Racemic 3-isobutylglutaric acid diester | (R)-monoester | >95% | [12] |

| Lipolase® | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid | >95% | [14] |

Asymmetric Bioreduction with Ene-Reductases

Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This approach has been applied to the synthesis of pregabalin precursors by the asymmetric bioreduction of β-cyanoacrylate esters.[15] The stereochemical outcome can be controlled by modifying the substrate (e.g., varying the size of the ester group) and by using either the (E)- or (Z)-isomer of the starting material.[13][15]

Nitrilase-Mediated Hydrolysis

Another innovative chemoenzymatic route utilizes nitrilases for the regio- and enantioselective hydrolysis of a racemic isobutylsuccinonitrile.[16] This enzymatic step produces (S)-3-cyano-5-methylhexanoic acid, a key chiral intermediate, with high enantioselectivity. The unreacted (R)-enantiomer can be racemized and recycled, improving the overall process economy.[16]

Diagram: Chemoenzymatic Synthesis Pathway

Caption: Chemoenzymatic route with racemization loop.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis. For pregabalin synthesis, asymmetric organocatalysis has been explored, particularly for the key carbon-carbon bond-forming reactions. One such approach involves the Michael addition of a malonate to a nitroalkene, catalyzed by a chiral bifunctional organocatalyst.[17] This reaction establishes the chiral center early in the synthetic sequence. The resulting nitro compound can then be converted to pregabalin through a series of chemical transformations.[18]

Conclusion

The synthesis of (3R)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) has evolved significantly, driven by the need for cost-effective and enantiomerically pure production. While classical resolution played an important role in the early stages, modern asymmetric synthesis, particularly through asymmetric hydrogenation and chemoenzymatic methods, now offers more efficient and sustainable routes. The development of novel organocatalytic approaches continues to expand the synthetic chemist's toolkit. The choice of a specific synthetic pathway in an industrial setting will depend on a variety of factors, including cost of raw materials and catalysts, process efficiency, scalability, and environmental impact. The ongoing research in this field promises even more elegant and efficient syntheses of this important pharmaceutical agent in the future.

References

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link][11][13][15]

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link][1][2]

-

Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link][3]

-

Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link][16]

-

Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health. [Link]

-

An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link][10]

-

Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. [Link]

-

Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Univaq. [Link][17]

-

An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest. [Link][12]

- Asymmetric synthesis of pregabalin.

-

Process for the preparation of pregabalin. Google Patents. [8]

-

Asymmetric synthesis of pregabalin. Google Patents. [7]

-

A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Request PDF. [Link][18]

-

Improved Enantioselective enzymatic synthesis of (S) – Pregabalin. ResearchGate. [Link]

-

INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. WIPO Patentscope. [Link]

- Synthesis method of pregabalin.

-

"A Process For Synthesis Of S (+) Pregabalin". Quick Company. [Link]

-

Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]

-

An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. [Link][9]

-

Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. National Institutes of Health. [Link][14]

-

Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry. [Link]

-

Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Tokyo University of Science. [Link]

- Method for preparing 3-aminomethyl-5-methylhexanoic acid.

-

Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System with Heterogeneous Catalysts. Request PDF. [Link]

-

Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. Google Patents. [6]

-

Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. WIPO Patentscope. [Link][5]

- Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.

- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.

-

Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. National Taiwan University of Science and Technology. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 6. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 8. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 9. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ricerca.univaq.it [ricerca.univaq.it]

- 18. researchgate.net [researchgate.net]

Introduction: The Stereochemical Imperative of Pregabalin

An In-depth Technical Guide to the Enantioselective Synthesis of Pregabalin

Pregabalin, marketed as Lyrica®, is a γ-amino acid analogue that has become a cornerstone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The therapeutic activity of Pregabalin is almost exclusively attributed to the (S)-enantiomer, with the (R)-enantiomer being significantly less active.[1] This stereospecificity mandates that any commercially viable synthesis must produce the (S)-enantiomer with exceptionally high optical purity. Consequently, the development of efficient, scalable, and cost-effective enantioselective synthetic routes has been a major focus of research in both academic and industrial settings.

This guide provides a detailed exploration of the core strategies developed for the enantioselective synthesis of (S)-Pregabalin. We will dissect the mechanistic underpinnings of each approach, from biocatalytic resolutions and asymmetric hydrogenations to modern organocatalytic methods, providing field-proven insights into the causality behind experimental choices and protocols.

Chemoenzymatic Strategies: Harnessing Nature's Chirality

Biocatalysis offers a powerful platform for asymmetric synthesis, prized for its high selectivity under mild conditions. For Pregabalin, chemoenzymatic routes typically establish the key stereocenter early in the synthetic sequence through kinetic resolution or direct asymmetric reduction.

Lipase-Mediated Kinetic Resolution

The foundational industrial chemoenzymatic route relies on the kinetic resolution of a prochiral diester. The causality behind this choice rests on the high enantioselectivity of lipases in hydrolyzing one ester group of a specific enantiomer, leaving the desired chiral intermediate untouched.

Core Principle: A racemic diester precursor, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), is subjected to hydrolysis by a lipase. The enzyme selectively hydrolyzes the (R)-enantiomer, leading to the formation of a diacid, while the desired (S)-enantiomer remains as a mono-acid ester. This difference in chemical properties allows for their separation. Subsequent decarboxylation and reduction yield (S)-Pregabalin. Commercial lipases like Lipolase® have been successfully employed on an industrial scale for this purpose.[3] Recent research has focused on discovering or engineering more robust lipases, such as a mutant from Talaromyces thermophilus, to improve efficiency at high substrate concentrations.[3][4]

Experimental Protocol: Kinetic Resolution of CNDE with Immobilized Lipase [3]

-

Immobilization: A mutant Talaromyces thermophilus lipase (TTL) is immobilized on an epoxy resin carrier to enhance stability and reusability.

-

Reaction Setup: A reaction mixture is prepared containing the immobilized lipase (e.g., 8% w/v), a zinc acetate co-factor (50-150 mM), and the CNDE substrate (up to 3 M) in a suitable buffer system.

-

Hydrolysis: The reaction is maintained at 30°C with stirring (500 rpm). The pH is kept constant at 7.0 via the controlled addition of 4 M NaOH solution using a titrator.

-

Monitoring: The reaction progress, including substrate conversion and the enantiomeric excess of the product (ee_p), is monitored by gas chromatography (GC).

-

Workup: Upon reaching the target conversion (typically ~50%), the immobilized enzyme is filtered off for reuse. The aqueous phase containing the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) is separated from the unreacted (R)-CNDE for further processing.

Nitrilase-Mediated Desymmetrization

An alternative enzymatic strategy involves the regio- and enantioselective hydrolysis of a prochiral dinitrile. This approach offers a more direct route to a key chiral acid intermediate.

Core Principle: This method uses a nitrilase enzyme to selectively hydrolyze one of the two nitrile groups of isobutylsuccinonitrile (IBSN). The enzyme, such as nitrilase BrNIT from Brassica rapa harbored in E. coli cells, acts on one of the prochiral nitrile moieties to produce (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantioselectivity.[5] The unreacted (R)-enantiomer of the starting material can be racemized and recycled, significantly improving the process's atom economy.[5][6] The resulting (S)-CMHA is then reduced to (S)-Pregabalin.

Workflow: Nitrilase-Catalyzed Hydrolysis

Caption: Nitrilase-mediated synthesis of (S)-Pregabalin.

Ene-Reductase Asymmetric Reduction

Moving beyond resolution, ene-reductases offer a direct asymmetric route to a chiral Pregabalin precursor, avoiding the 50% theoretical yield limit of kinetic resolutions.

Core Principle: Ene-reductases, members of the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. In this context, a β-cyanoacrylate ester is reduced to the corresponding chiral β-cyano ester.[7][8] The stereochemical outcome can be controlled by the geometry (E/Z) of the starting alkene and by enzyme engineering, allowing access to either the (S) or (R) product in high enantiomeric excess.[7][8] This method represents a greener alternative to metal-dependent hydrogenation protocols.

| Chemoenzymatic Method | Enzyme Type | Substrate | Key Intermediate | Typical e.e. | Reference |

| Kinetic Resolution | Lipase | Racemic Diester (CNDE) | (S)-CCMA | >95% | [3][4] |

| Desymmetrization | Nitrilase | Prochiral Dinitrile (IBSN) | (S)-CMHA | >99% | [5][6] |

| Asymmetric Reduction | Ene-Reductase | β-Cyanoacrylate Ester | (S)-3-cyano-5-methylhexanoate | >99% | [7][8] |

Asymmetric Hydrogenation: The Power of Chiral Catalysts

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters. For Pregabalin, this strategy involves the reduction of a prochiral olefin using a chiral transition-metal catalyst.

Core Principle: The key step is the hydrogenation of a cyano-substituted olefin, such as 3-cyano-5-methylhex-3-enoic acid or its ester, in the presence of a chiral catalyst.[9][10] The catalyst system typically consists of a rhodium (Rh) metal center coordinated to a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the double bond preferentially. Ligands from the DuPHOS family, such as (S,S)-Me-DuPHOS, have proven highly effective, delivering the desired (S)-cyano precursor in very high enantiomeric excess.[10][11] The subsequent reduction of the nitrile group furnishes (S)-Pregabalin.

Catalytic Cycle: Rh-DuPHOS Hydrogenation

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of a Cyano-Olefin [11]

-

Substrate Preparation: The substrate, 3-cyano-5-methylhex-3-enoic acid salt, is prepared and dissolved in a suitable solvent like methanol.

-

Catalyst Loading: The chiral catalyst, for example, [((S,S)-Me-DuPHOS)Rh(COD)]+BF4−, is added to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically low (sub-stoichiometric).

-

Hydrogenation: The reaction vessel is placed in a high-pressure autoclave. The system is purged with hydrogen gas, and then pressurized to the desired level (e.g., 90 psi). The reaction is stirred at room temperature until completion.

-

Monitoring: The conversion and enantiomeric excess are determined by analytical techniques such as HPLC or GC using a chiral column.

-

Workup: After the reaction, the catalyst is removed (e.g., by filtration through silica gel). The solvent is evaporated, and the resulting (S)-3-cyano-5-methylhexanoate is carried forward to the next step (nitrile reduction) to yield Pregabalin.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a third pillar of asymmetric synthesis, using small, chiral organic molecules to catalyze stereoselective transformations. For Pregabalin, the key organocatalytic transformation is typically an asymmetric Michael addition.

Core Principle: This approach involves the conjugate addition of a nucleophile, such as diethyl malonate or nitromethane, to an electrophilic nitroalkene, (E)-5-methyl-1-nitro-1-hexene.[12][13][14] The reaction is catalyzed by a bifunctional organocatalyst, such as a chiral thiourea or squaramide derived from Cinchona alkaloids.[15] The catalyst utilizes hydrogen bonding to activate the nitroalkene electrophile while a basic moiety (e.g., a tertiary amine) deprotonates the nucleophile, bringing both partners together in a highly organized, chiral transition state.[14] This dual activation is the causal factor for the high enantioselectivity observed. A significant challenge is the instability of the aliphatic nitroalkene, which has been elegantly solved through the use of continuous flow chemistry for its safe, on-demand production and immediate use.[12][13]

Experimental Protocol: Organocatalytic Michael Addition [12]

-

Nitroalkene Synthesis (Continuous Flow): Isovaleraldehyde and nitromethane are pumped through separate lines and mixed at a T-junction with a base catalyst. The stream flows through a heated reactor coil to form the nitroalkene. The output is immediately quenched and extracted into an organic solvent for direct use. This avoids the isolation of the unstable intermediate.

-

Michael Addition: The freshly prepared nitroalkene solution is combined with the Michael donor (e.g., dimethyl malonate) and the chiral organocatalyst (e.g., 0.5 mol %). The reaction is stirred at ambient temperature (20 °C) for 24 hours.

-

Catalyst Recycling: The organocatalyst can often be recovered post-reaction, for instance, through nanofiltration, enhancing the cost-competitiveness of the process.[12]

-

Transformation to Pregabalin: The resulting Michael adduct is then converted to Pregabalin through a sequence of reactions, typically involving reduction of the nitro group and hydrolysis/decarboxylation of the malonate moiety.

| Organocatalytic Approach | Catalyst Type | Nucleophile | Electrophile | Key Intermediate | Typical e.e. | Reference |

| Michael Addition | Chiral Squaramide | Meldrum's Acid | Nitroalkene | γ-Nitro Derivative | 94% | [14][15] |

| Michael Addition | Chiral Thiourea | Diethyl Malonate | Nitroalkene | γ-Nitro Malonate | >75% (improves with crystallization) | |

| Michael Addition | Cinchona-derived PTC | Nitromethane | α,β-Unsaturated Ester | γ-Nitro Ester | >99% (after recrystallization) | [16] |

Chiral Auxiliary-Based Synthesis

One of the classical and most reliable methods for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved.

Core Principle: The Evans asymmetric alkylation is a well-established example of this strategy applied to Pregabalin synthesis.[1][17] An achiral carboxylic acid is first coupled to a chiral oxazolidinone auxiliary (the Evans auxiliary). The resulting imide is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the auxiliary. This creates the new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved under mild conditions to reveal the chiral carboxylic acid, and the auxiliary can be recovered.

Workflow: Evans Chiral Auxiliary Strategy

Caption: General workflow for an Evans auxiliary-based synthesis.

Conclusion and Outlook

The enantioselective synthesis of (S)-Pregabalin is a showcase of the evolution of modern asymmetric synthesis. Early industrial processes relied on classical resolution or robust chemoenzymatic methods, which remain highly relevant.[3][12] The development of asymmetric hydrogenation with chiral rhodium catalysts represented a significant leap in efficiency and atom economy.[11] More recently, the field of organocatalysis has provided powerful, metal-free alternatives that, when combined with enabling technologies like continuous flow, present a compelling platform for large-scale, cost-competitive manufacturing.[12][13] Each strategy possesses a unique profile of advantages concerning cost, scalability, environmental impact, and operational complexity. The choice of a specific route is therefore a multifactorial decision, balancing economic drivers with technical feasibility and green chemistry principles. Future innovations will likely focus on the discovery of even more active and selective catalysts, whether they be enzymes, organocatalysts, or transition metal complexes, to further streamline the synthesis of this vital pharmaceutical agent.

References

-

Müller, M. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. [Link]

-

Rossi, S. et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. [Link]

-

Reddy, G. S. et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. [Link]

-

Kapucu, M. (2013). Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts. Middle East Technical University. [Link]

- Burk, M. J. et al. (2003). Asymmetric synthesis of pregabalin.

-

Zheng, R-C. et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. [Link]

-

Leconte, A. M. et al. (2008). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. NIH Public Access. [Link]

-

Burk, M. J. et al. (2000). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. [Link]

-

Routledge, A. et al. (2017). Chemoenzymatic synthesis of pregabalin and three of its analogues using 4-OT. ResearchGate. [Link]

-

Chen, Y. et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering. [Link]

-

Müller, M. et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. [Link]

-

Adamo, C. & Moccia, M. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. MDPI. [Link]

-

Gotor-Fernández, V. et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PMC - NIH. [Link]

- Burk, M. J. et al. (2003). Asymmetric synthesis of pregabalin.

-

Rossi, S. et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. ACS Publications. [Link]

-

Bella, M. et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. ResearchGate. [Link]

-

Wang, F. et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. [Link]

-

Baran, R. et al. (2014). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin. PubMed. [Link]

-

Bella, M. et al. (2009). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin. Semantic Scholar. [Link]

-

Gotor-Fernández, V. et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. [Link]

-

Reddy, G. S. et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. Enantioselective formal synthesis of pregabalin with bifunctional acid/base organocatalysts [open.metu.edu.tr]

- 3. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 10. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 11. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ricerca.univaq.it [ricerca.univaq.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides - a key step in the synthesis of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. tsijournals.com [tsijournals.com]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and History of (3R)-3-(aminomethyl)-5-methylhexanoic acid

Abstract

(3R)-3-(aminomethyl)-5-methylhexanoic acid, known pharmaceutically as pregabalin, represents a significant advancement in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. This guide provides a comprehensive technical overview of its journey from a rationally designed gamma-aminobutyric acid (GABA) analog to a blockbuster therapeutic. We will delve into the initial scientific hypothesis that spurred its creation, the pivotal discovery of its true mechanism of action, and the key stereoselective synthetic strategies that enabled its commercial production. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the scientific and historical context of this important molecule.

The Serendipitous Discovery: A Tale of a Misguided Hypothesis

The story of pregabalin begins not with a direct search for a pain or epilepsy drug, but with a fundamental exploration of neurotransmitter modulation. In the late 1980s, Professor Richard Bruce Silverman at Northwestern University was investigating molecules designed to interact with the GABAergic system.[1][2] The primary hypothesis was to create compounds that could increase the brain's concentration of GABA, the principal inhibitory neurotransmitter, by activating its synthesizing enzyme, L-glutamic acid decarboxylase (GAD).[2][3]

A series of 4-amino-3-alkylbutanoic acids were synthesized with this goal in mind.[3] Among them, racemic 3-(aminomethyl)-5-methylhexanoic acid showed promise in preclinical mouse models of seizures.[2][4] However, the initial hypothesis that its anticonvulsant activity stemmed from GAD activation was later proven to be incorrect.[4] This pivotal moment marked a shift in the understanding of this new class of compounds and set the stage for the discovery of their true, novel mechanism of action.

Unraveling the True Mechanism: The α2δ-1 Subunit Target

Despite its structural similarity to GABA, extensive research demonstrated that pregabalin does not bind to GABA receptors nor is it converted into GABA in vivo.[4][5] The breakthrough in understanding its mechanism of action came with the identification of its high-affinity binding to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction is the cornerstone of its therapeutic effects.

The α2δ-1 subunit plays a crucial role in the trafficking and function of VGCCs in presynaptic terminals.[7] In pathological states such as neuropathic pain, there is an upregulation of α2δ-1, leading to increased calcium influx and subsequent excessive release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[5][6] Pregabalin's binding to the α2δ-1 subunit subtly modulates the function of these channels, reducing the influx of calcium into nerve terminals.[6] This, in turn, decreases the release of these excitatory neurotransmitters, thereby dampening neuronal hyperexcitability and alleviating pain and seizure activity.[6]

Figure 1: Mechanism of Action of Pregabalin.

The Path to Market: From Academia to Pharmaceutical Development

Recognizing the therapeutic potential of this novel compound, Northwestern University licensed it to Parke-Davis Pharmaceuticals in 1990.[8][9] Parke-Davis undertook the extensive preclinical and clinical development necessary to bring the drug to market.[3][4] This included demonstrating its efficacy and safety in robust clinical trials for epilepsy, diabetic neuropathic pain, and postherpetic neuralgia.[3][4]

In 2000, Pfizer acquired Warner-Lambert, the parent company of Parke-Davis, and continued the development of pregabalin, now under the brand name Lyrica®.[8] The U.S. Food and Drug Administration (FDA) granted approval for medical use in December 2004.[4][8]

| Milestone | Year | Organization | Significance |

| Initial Synthesis | 1990 | Northwestern University | Creation of the molecule based on a GABA-mimetic hypothesis.[4] |

| Licensing | 1990 | Parke-Davis | Initiation of formal pharmaceutical development.[8][9] |

| Elucidation of True MOA | Late 1990s | Parke-Davis | Identification of the α2δ-1 subunit as the therapeutic target.[7] |

| Acquisition | 2000 | Pfizer | Continuation of development under a major pharmaceutical company.[8] |

| FDA Approval | 2004 | Pfizer | Market authorization for epilepsy and neuropathic pain.[4][8] |

The Stereoselective Synthesis Challenge: Isolating the Active (3R)-Enantiomer

A critical aspect of pregabalin's development was the isolation of the specific stereoisomer responsible for its therapeutic activity. The biological activity resides exclusively in the (S)-enantiomer, which, due to IUPAC naming conventions for this particular molecule, is designated as (3R)-3-(aminomethyl)-5-methylhexanoic acid.[4] Consequently, developing an efficient and scalable stereoselective synthesis was paramount. Several successful strategies have been employed, with the following representing key approaches.

Classical Resolution via Diastereomeric Salt Formation

One of the earliest and most straightforward methods for obtaining the desired enantiomer involves classical chemical resolution. This process relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

Experimental Protocol:

-

Racemate Formation: A racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid is synthesized.

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as (S)-(+)-mandelic acid, in a suitable solvent.[1] This reaction forms two diastereomeric salts.

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution.

-

Isolation and Liberation: The crystallized diastereomeric salt is isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure (3R)-3-(aminomethyl)-5-methylhexanoic acid.

Figure 2: Classical Resolution of Pregabalin.

Asymmetric Synthesis: The Hofmann Rearrangement Approach

A more elegant and efficient approach involves asymmetric synthesis, where the desired stereocenter is established early in the synthetic route. One notable method utilizes the Hofmann rearrangement of an optically active precursor.

Experimental Protocol:

-

Synthesis of Racemic Precursor: Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid is synthesized.

-

Chiral Resolution of Precursor: The racemic precursor is resolved using a chiral amine, such as (R)-(+)-α-phenylethylamine, to isolate the (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid enantiomer.

-

Hofmann Rearrangement: The purified (R)-enantiomer of the carbamoylmethyl precursor is then subjected to a Hofmann rearrangement. This reaction, typically using bromine or sodium hypobromite in an alkaline solution, converts the amide to a primary amine with the loss of one carbon atom, yielding (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) with retention of configuration.[1]

This method is advantageous as it resolves an earlier intermediate and avoids the need to resolve the final product.

Conclusion

The discovery and development of (3R)-3-(aminomethyl)-5-methylhexanoic acid is a compelling example of how a research program with a specific hypothesis can lead to unexpected and highly valuable therapeutic agents. The journey from a failed GAD activator to a blockbuster drug targeting the α2δ-1 subunit of voltage-gated calcium channels highlights the importance of serendipity and rigorous mechanistic investigation in drug discovery. Furthermore, the evolution of its chemical synthesis, from classical resolution to more sophisticated asymmetric approaches, underscores the continuous drive for efficiency and elegance in pharmaceutical manufacturing. Pregabalin remains a cornerstone of treatment for a range of neurological and psychiatric disorders, a testament to the ingenuity and perseverance of the scientists who brought it from the laboratory to the clinic.

References

-

Wikipedia. Pregabalin. [Link]

-

Dr.Oracle. (2025-05-26). What is the mechanism of action of Pregabalin (Lyrica)? [Link]

-

Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

-

PubMed. (2006). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. [Link]

-

Royal Society of Chemistry. (2013). Case Study: Discovery and Development of Pregabalin (Lyrica ® ). [Link]

-

Cleveland Clinic Center for Continuing Education. Pregabalin (Lyrica®):Part I. [Link]

-

Northwestern University. (2023-03-10). Life after Lyrica. [Link]

-

Wikipedia. Richard Bruce Silverman. [Link]

-

Neurology. (2021). Discovery and Development of Pregabalin (Lyrica): The Role of Public Funding. [Link]

Sources

- 1. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]

- 6. lupinepublishers.com [lupinepublishers.com]

- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Asymmetric synthesis of pregabalin (2001) | Mark Joseph Burk | 41 Citations [scispace.com]

A Senior Application Scientist's Guide to the Stereospecific Synthesis of (S)-Pregabalin

Introduction: The Stereochemical Imperative of Pregabalin

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder. Its therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which binds with high affinity to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The (R)-enantiomer is significantly less active and is considered an impurity. Consequently, the efficient and robust stereospecific synthesis of (S)-Pregabalin is not merely an academic challenge but a critical requirement for pharmaceutical manufacturing, mandated by regulatory bodies to ensure drug safety and efficacy.

This guide explores the primary chemical strategies developed to resolve this challenge, focusing on methods that have proven to be scalable, efficient, and capable of producing (S)-Pregabalin with the high enantiomeric purity required for clinical use (>99.5% e.e.).

Core Synthetic Strategies: A Comparative Overview

The synthesis of a single enantiomer drug like (S)-Pregabalin can be approached from several distinct strategic directions. The most prominent and industrially relevant methods include:

-

Kinetic Resolution: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

-

Asymmetric Catalysis: Employing a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

-

Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral molecule to a prochiral substrate to direct a stereoselective transformation.

Each of these foundational strategies carries a unique profile of advantages and disadvantages related to cost, efficiency, scalability, and environmental impact. The following sections will dissect representative examples from each class.

Strategy 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a cornerstone of industrial (S)-Pregabalin synthesis. This approach leverages the exquisite stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a key synthetic intermediate. A widely adopted method involves the resolution of a racemic cyano-diester precursor.

3.1. Mechanistic Rationale

The core principle involves the selective hydrolysis of a racemic diester, (±)-3-cyano-5-methyl-hexanoic acid ethyl ester. A lipase enzyme selectively catalyzes the hydrolysis of the ester group in the (R)-enantiomer, converting it into a carboxylic acid. The desired (S)-enantiomer remains unreacted as an ester. The significant difference in the physical and chemical properties of the resulting ester and carboxylic acid allows for their straightforward separation. The separated (S)-ester is then advanced to (S)-Pregabalin through hydrolysis and reduction steps.

Workflow: Enzymatic Resolution Pathway

Caption: Logical flow of an asymmetric hydrogenation route to (S)-Pregabalin.

4.2. Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox under an inert atmosphere (e.g., argon), the chiral catalyst is prepared by mixing a rhodium precursor (e.g., [Rh(cod)₂]BF₄) with the chiral ligand (e.g., (S,S)-Me-DuPhos) in a degassed solvent like methanol.

-

Reaction Setup: A high-pressure hydrogenation reactor is charged with the prochiral unsaturated acid substrate and the solvent (methanol). The pre-formed catalyst solution is then transferred to the reactor.

-

Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 5-10 bar H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C).

-

Monitoring: The reaction progress is monitored by analyzing aliquots for substrate consumption using techniques like HPLC or GC.

-

Workup: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The resulting crude product, the (S)-configured saturated diacid, is then taken to the next step.

-

Decarboxylation: The saturated diacid is heated (typically >100 °C) to induce decarboxylation, yielding (S)-Pregabalin.

4.3. Performance Data & Considerations

| Parameter | Typical Value | Rationale / Commentary |

| Enantiomeric Excess (e.e.) | >98% | Highly dependent on the choice of ligand and optimization of conditions. |

| Chemical Yield | >90% (for hydrogenation) | Catalytic methods avoid the 50% theoretical loss of resolution. |

| Key Advantage | Atom Economy | High efficiency, converting nearly all starting material to the desired product. |

| Key Disadvantage | Catalyst Cost & Sensitivity | Chiral ligands and precious metal precursors can be expensive. Catalysts are often sensitive to air and impurities. |

Strategy 3: Chiral Auxiliary-Mediated Synthesis

This classic but effective strategy involves the temporary incorporation of a chiral molecule, an "auxiliary," to guide a stereoselective reaction. The Evans asymmetric alkylation using a chiral oxazolidinone auxiliary is a well-documented application of this principle.

5.1. Mechanistic Rationale

First, a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride to form an N-acyl imide. This imide is then deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The bulky auxiliary sterically blocks one face of the enolate. When an electrophile (e.g., an isobutyl halide) is introduced, it can only approach from the less hindered face, resulting in a highly diastereoselective alkylation. Finally, the auxiliary is cleaved (e.g., via hydrolysis), releasing the chiral product and allowing the auxiliary to be recovered and reused.

5.2. Experimental Protocol: Evans Asymmetric Alkylation

-

Imide Formation: The chiral oxazolidinone is dissolved in an aprotic solvent (e.g., THF) and cooled to -78 °C. A base (e.g., n-BuLi) is added, followed by an acyl chloride to form the N-acyl starting material.

-

Enolate Generation: The purified N-acyl oxazolidinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of LDA is added dropwise to form the lithium enolate.

-

Diastereoselective Alkylation: An alkylating agent (e.g., isobutyl iodide) is added to the enolate solution. The reaction is stirred at low temperature for several hours.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

Workup & Purification: The product is extracted into an organic solvent, and the solvent is removed. The crude product is purified by column chromatography to isolate the diastereomerically pure alkylated product.

-

Auxiliary Cleavage: The purified product is treated with a reagent like lithium hydroxide in a THF/water mixture to hydrolyze the imide bond, liberating the chiral carboxylic acid precursor to (S)-Pregabalin and the recoverable chiral auxiliary.

5.3. Performance Data & Considerations

| Parameter | Typical Value | Rationale / Commentary |

| Diastereomeric Excess (d.e.) | >99% | The steric directing effect of the Evans auxiliary is extremely powerful and reliable. |

| Chemical Yield | ~70-85% (overall) | Generally good yields, but involves multiple steps (attachment, alkylation, cleavage). |

| Key Advantage | High Stereoselectivity | Predictable and exceptionally high levels of stereocontrol. |

| Key Disadvantage | Stoichiometric Chiral Reagent | Requires a stoichiometric amount of the expensive chiral auxiliary, although it can be recycled. |

Conclusion and Future Outlook

The stereospecific synthesis of (S)-Pregabalin showcases the evolution of asymmetric synthesis in the pharmaceutical industry. While classical enzymatic resolution remains a robust and proven method for large-scale manufacturing, its inherent 50% yield limitation presents a challenge for atom economy. Chiral auxiliary-based methods offer exceptional stereocontrol but are often less economical due to the need for stoichiometric amounts of the auxiliary.

The future of (S)-Pregabalin synthesis, and indeed that of many chiral drugs, lies in the continued development of asymmetric catalysis . These methods are highly atom-economical and can be remarkably efficient. Ongoing research focuses on discovering new, more active, and less expensive catalysts based on earth-abundant metals and developing continuous flow processes that can further enhance safety, efficiency, and scalability. The ideal synthetic route is one that combines high stereoselectivity, high yield, low cost, and minimal environmental impact, a goal that continues to drive innovation in synthetic organic chemistry.

References

-

Silverman, R. B. (2008). From Basic Science to Blockbuster Drug: The Discovery of Pregabalin. Angewandte Chemie International Edition, 47(19), 3500-3504. [Link]

-

Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, L. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392-398. [Link]

-

Burk, M. J., de Koning, P. D., Gda, Y. M., & Zimmermann, N. (2000). Acyclic and Cyclic Substrates for Asymmetric Hydrogenation. In Catalytic Asymmetric Synthesis (pp. 271-310). Wiley-VCH. [Link]

-

Hoekstra, M. S., Sobieray, D. M., Schwindt, M. A., Mulhern, T. A., Grote, T. M., & Hutta, D. A. (1997). Chemical Development of an Enantioselective Synthesis of (S)-Pregabalin. Organic Process Research & Development, 1(1), 26-38. [Link]

-

U.S. Food and Drug Administration. (2004). Lyrica (pregabalin) capsules, oral solution Prescribing Information. [Link]

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

An In-depth Technical Guide to the Chemical Properties of Pregabalin and Its Analogs

Abstract

This technical guide provides a comprehensive examination of the chemical and pharmacological properties of pregabalin, a critical therapeutic agent for neuropathic pain, epilepsy, and anxiety disorders. We delve into the molecule's core physicochemical characteristics, the pivotal role of its stereochemistry, and the structure-activity relationships (SAR) that govern its efficacy. This document further explores the synthetic and chemoenzymatic routes to (S)-pregabalin, details robust analytical methodologies for its characterization, and discusses its metabolic profile. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational knowledge with practical, field-proven insights to support ongoing research and development in the field of gabapentinoids.

Introduction: The Molecular Basis of Pregabalin's Action

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, pregabalin's mechanism of action does not involve direct interaction with GABA receptors.[2][3] Instead, its therapeutic effects are mediated by high-affinity binding to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6] This interaction reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters like glutamate.[6][7]

The clinical significance of pregabalin lies in its stereospecificity. The biological activity is almost exclusively associated with the (S)-enantiomer.[8][9] The (R)-enantiomer exhibits significantly weaker affinity for the α2δ subunit and lacks comparable in vivo therapeutic activity.[8] This stereochemical dependence is a cornerstone of its chemical properties and dictates the synthetic and analytical strategies employed in its development and production.

Core Physicochemical Properties

A thorough understanding of pregabalin's physicochemical properties is fundamental to formulation development, analytical method design, and predicting its pharmacokinetic behavior. As a zwitterionic amino acid at physiological pH, its properties are heavily influenced by pH.[10]

Structure, Solubility, and Dissociation

Pregabalin exists as a white to off-white crystalline solid.[1][11] It is freely soluble in water and in both acidic and basic aqueous solutions.[1][11] This high aqueous solubility is a key characteristic, facilitating its absorption. The solubility varies with pH, ranging from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[10]

The molecule possesses two ionizable groups: a carboxylic acid and a primary amine. This results in two distinct dissociation constants (pKa):

At a physiological pH of 7.4, the carboxyl group is deprotonated (COO-) and the amine group is protonated (NH3+), resulting in a zwitterionic state. This dual ionic character contributes to its high water solubility and influences its interaction with biological membranes and transport proteins.

Lipophilicity and Partition Coefficient

Lipophilicity is a critical determinant of a drug's ability to cross the blood-brain barrier. The partition coefficient (LogP) is used to measure this property. For pregabalin, the LogP value is highly pH-dependent. The log of the n-octanol/water partition coefficient at pH 7.4 is -1.35, indicating that pregabalin is hydrophilic and not likely to partition significantly into lipid-based tissues.[1][10] This suggests that its transport into the central nervous system is not solely dependent on passive diffusion but also involves active transport mechanisms, such as the system L neutral amino acid transporter.[4][8]

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [11] |

| Molecular Weight | 159.23 g/mol | [2][11] |

| Melting Point | 176 - 178 °C | [1] |

| pKa1 (Carboxyl) | 4.2 | [1][10] |

| pKa2 (Amine) | 10.6 | [1][10] |

| Aqueous Solubility | Freely soluble | [1][11] |

| LogP (pH 7.4) | -1.35 | [1][10] |

| Stereochemistry | (S)-enantiomer is active | [8][9] |

| Table 1: Key Physicochemical Properties of Pregabalin |

Structure-Activity Relationships (SAR) of Pregabalin Analogs

The development of pregabalin analogs has been driven by the need to understand the structural requirements for binding to the α2δ subunit and to optimize therapeutic activity. SAR studies reveal that even subtle modifications to the pregabalin scaffold can have profound effects on binding affinity and in vivo efficacy.[8]

The Importance of the 3-Position Alkyl Substituent

The isobutyl group at the C3 position of the hexanoic acid backbone is crucial for high-affinity binding.

-

Enantioselectivity: The (S)-configuration is essential. The enantiomer, (R)-pregabalin, has significantly weaker affinity for the α2δ subunit.[8]

-

Alkyl Chain Modifications: Altering the isobutyl side chain generally leads to a decrease in binding affinity. For instance, replacing it with a 1-ethylpropyl group reduces α2δ binding by approximately 2.5-fold.[8]

-

Positional Isomers: Moving the isobutyl side chain from the C3 to the C2 position results in a compound with reduced affinity for both the α2δ subunit and the system L transporter.[8]

These findings underscore that the specific size, shape, and stereochemical orientation of the substituent at the 3-position are critical for optimal interaction with the binding pocket of the α2δ-1 protein.[8][9]

Logical Flow of SAR Investigation

The systematic exploration of SAR for α2δ ligands follows a well-defined logical workflow. The primary objective is to correlate specific structural changes with changes in binding affinity and functional activity.

Caption: Workflow for Structure-Activity Relationship (SAR) analysis of pregabalin analogs.

Synthetic Strategies for (S)-Pregabalin

The therapeutic requirement for the pure (S)-enantiomer has necessitated the development of efficient and stereoselective synthetic routes. Both chemoenzymatic processes and asymmetric synthesis are prominent in industrial production.

Chemoenzymatic Synthesis

A common and efficient approach involves the use of enzymes to achieve the desired stereochemistry.

-

Enzymatic Hydrolysis: The process often starts with a prochiral dinitrile or diester. A nitrilase or lipase enzyme is used to selectively hydrolyze one of the functional groups, creating a chiral intermediate like (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).[12][13]

-

Racemization: The unreacted (R)-enantiomer from the enzymatic step can be racemized using a solid base catalyst in a continuous flow system, allowing it to be recycled back into the process, thereby increasing the overall yield.[12]

-

Hydrogenation: The resulting chiral intermediate, (S)-CMHA, is then subjected to hydrogenation, typically using a catalyst like Raney Nickel, to reduce the nitrile group to a primary amine, yielding the final (S)-pregabalin product.[12][13]

Asymmetric Synthesis via Organocatalysis

Asymmetric synthesis provides an alternative route that avoids resolution steps.

-

Michael Addition: A key step involves the conjugate (Michael) addition of nitromethane to an α,β-unsaturated precursor. This reaction can be catalyzed by a chiral organocatalyst, such as a Cinchona-derived phase-transfer catalyst, to produce the desired stereoisomer with high enantiomeric excess.[14]

-

Functional Group Transformations: The nitro group in the resulting adduct serves as a precursor to the amine, and other functional groups are manipulated to form the carboxylic acid, ultimately leading to (S)-pregabalin.[14]

Analytical Methodologies for Characterization

Robust analytical methods are essential for quality control, ensuring the purity, identity, and potency of pregabalin in bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for pregabalin analysis. However, since pregabalin lacks a strong UV chromophore, direct UV detection is challenging at standard wavelengths. Two main strategies are employed:

-

Low UV Detection: Analysis can be performed at low wavelengths (e.g., 210-215 nm), but this requires a very clean mobile phase and can be prone to interference.[7][15]

-

Pre-column Derivatization: A more sensitive and specific approach involves derivatizing the primary amine of pregabalin with a reagent that contains a strong chromophore. A common derivatizing agent is 1-fluoro-2,4-dinitrobenzene (FDNB), which reacts with the amine to produce a product that can be easily detected at 360 nm.[16]

Protocol: HPLC Assay of Pregabalin via Derivatization

-

Standard Preparation: Prepare a stock standard solution of pregabalin (e.g., 200 µg/mL) in distilled water. Create a series of calibration standards by subsequent dilution.[16]

-

Sample Preparation: For a capsule formulation, weigh and powder the contents. Extract a quantity equivalent to the target concentration with distilled water, sonicate, and filter. Dilute as necessary.

-

Derivatization Step:

-

To 1.0 mL of the standard or sample solution, add 1.0 mL of a borate buffer (pH 9.0).

-

Add 1.0 mL of a 16 mM solution of FDNB in acetonitrile.[16]

-

Vortex the mixture and heat in a water bath at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Chromatographic Conditions:

-

Analysis: Quantify the pregabalin-DNB derivative peak against the calibration curve generated from the derivatized standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the determination of pregabalin in biological matrices like human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[17]

Workflow: Bioanalytical Determination by LC-MS/MS

Caption: Typical workflow for the bioanalysis of pregabalin in plasma using SPE-LC-MS/MS.

This method allows for accurate quantification down to the ng/mL level, which is necessary for pharmacokinetic studies.[17] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring accuracy.

Metabolic Fate and Stability

Pregabalin exhibits a favorable pharmacokinetic profile characterized by minimal metabolism.[18][19]

-

Negligible Metabolism: Over 90% of an administered dose is excreted unchanged in the urine.[18][20] Pregabalin does not undergo significant hepatic metabolism and is not a substrate for the cytochrome P450 enzyme system.[3][18] This minimizes the potential for drug-drug interactions.[18][19]

-

Major Metabolite: The only significant metabolite identified is the N-methylated derivative, which accounts for a mere 0.9% of the dose and is pharmacologically inactive.[18]

-

Stereochemical Stability: The active (S)-enantiomer does not undergo in vivo racemization to the inactive (R)-enantiomer.[18]

-

Chemical Stability: The primary degradation pathway for pregabalin is intramolecular cyclization to form a lactam impurity, 4-isobutyl-pyrrolidin-2-one. This degradation is slow but can be accelerated under conditions of high temperature and non-neutral pH.[10]

Conclusion

The chemical properties of pregabalin are intrinsically linked to its therapeutic function. Its zwitterionic nature, high aqueous solubility, and specific stereochemical requirements for binding to the α2δ subunit are defining features. The development of robust chemoenzymatic and asymmetric synthetic routes has enabled the efficient production of the active (S)-enantiomer. Furthermore, a suite of sophisticated analytical techniques, from derivatization-based HPLC to highly sensitive LC-MS/MS, ensures the quality and facilitates the clinical study of this important medication. The molecule's simple metabolic profile and low potential for drug interactions further solidify its role as a valuable agent in the treatment of neurological and psychiatric disorders. Future research into novel analogs will continue to build on this foundational chemical knowledge to develop next-generation therapeutics with improved efficacy and safety profiles.

References

- Current time information in Mumbai, IN. Google.

-

Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. Retrieved from [Link]

-

Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, G., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Kumar, R., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]

-

Kocienski, P. (2015). Synthesis of (S)-Pregabalin. Synfacts, 11(12), 1238. Retrieved from [Link]

-

Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-307. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem. Retrieved from [Link]

-

A Process For Synthesis Of S (+) Pregabalin. Quick Company. Retrieved from [Link]

- WO2012059797A1 - Process for synthesis of (s) - pregabalin. Google Patents.

-

U.S. Food and Drug Administration. (2012). Environmental Assessment for Lyrica (pregabalin). Retrieved from [Link]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. Retrieved from [Link]

-

How is Lyrica (pregabalin) metabolized?. Dr.Oracle. Retrieved from [Link]

-

Al-Hatim, T. A. (2022). Pregabalin: pharmacokinetics and metabolism with comparison to gabapentin. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. Retrieved from [Link]

-

Löscher, W., & Schmidt, D. (2012). Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy. Expert Opinion on Drug Metabolism & Toxicology, 8(12), 1549-64. Retrieved from [Link]

-

Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-50. Retrieved from [Link]

-

Murphy, P., et al. (n.d.). Pregabalin. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties. Cheméo. Retrieved from [Link]

-

Souri, E., et al. (2013). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Asian Journal of Chemistry, 25(16), 9011-9014. Retrieved from [Link]

-

Analytical Method Development and Validation of Pregabalin by RP- HPLC Method. Journal of Chemical Health Risks. Retrieved from [Link]

-

Gouda, A. A., et al. (2013). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Journal of Spectroscopy. Retrieved from [Link]

-

Simon, A., et al. (2020). Investigation of The Behaviour of Pregabalin Enantiomers. Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Pregabalin. AERU - University of Hertfordshire. Retrieved from [Link]

-

Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Retrieved from [Link]

-

Skalden, L., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(6), 2778-2787. Retrieved from [Link]

-

PREGABALIN USP CV. PCCA. Retrieved from [Link]

Sources

- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sci-hub.st [sci-hub.st]

- 5. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. jchr.org [jchr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. PREGABALIN USP CV - PCCA [pccarx.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lupinepublishers.com [lupinepublishers.com]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. apps.thermoscientific.com [apps.thermoscientific.com]

- 18. droracle.ai [droracle.ai]

- 19. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]